molecular formula C12H19NO2 B1529232 tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate CAS No. 1638768-92-9

tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B1529232
CAS No.: 1638768-92-9
M. Wt: 209.28 g/mol
InChI Key: FCJJOVIWSSZKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate” is a chemical compound with the molecular formula C12H19NO2 . It has an average mass of 209.285 Da and a monoisotopic mass of 209.141586 Da .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a spirocyclic system, which is a molecule containing two rings of different sizes that share a single atom .

Scientific Research Applications

Synthesis Methods

The compound tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate and its related intermediates are pivotal in the synthesis of novel compounds. Meyers et al. (2009) detail scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for further selective derivation on the azetidine and cyclobutane rings. This synthesis provides a convenient entry point to chemical spaces complementary to piperidine ring systems, indicating its potential in creating diverse molecular structures for further research and application in medicinal chemistry (Meyers et al., 2009).

Molecular Structure and Characterization

The molecular structure of related compounds is crucial for understanding their chemical properties and potential applications. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester, characterized it using NMR spectroscopy and high-resolution mass spectrometry, and determined its structure via X-ray diffraction analysis. The detailed structural analysis supports the development of spirocyclic compounds with specific configurations, essential for the targeted design of bioactive molecules (Moriguchi et al., 2014).

Drug Discovery and Novel Scaffolds

Chalyk et al. (2017) introduced 6-azaspiro[4.3]alkanes as innovative scaffolds for drug discovery, synthesized from four-membered-ring ketones. This work highlights the importance of this compound derivatives in providing new frameworks for the development of pharmaceuticals, emphasizing the role of spirocyclic structures in accessing unexplored chemical spaces with potential therapeutic applications (Chalyk et al., 2017).

Properties

IUPAC Name

tert-butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-11(2,3)15-10(14)13-8-12(9-13)6-4-5-7-12/h4-5H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJJOVIWSSZKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate
Reactant of Route 5
tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 2-azaspiro[3.4]oct-6-ene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.